

# "ER degrader 1" compared to vepdegestrant efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | ER degrader 1 |           |
| Cat. No.:            | B12417055     | Get Quote |

As a comparative guide for researchers, scientists, and drug development professionals, this document provides an objective analysis of the efficacy of vepdegestrant, a novel PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, in relation to established ERtargeting therapies. Due to the nonspecificity of the term "ER degrader 1," this guide will focus on comparing vepdegestrant to fulvestrant, a well-established selective estrogen receptor degrader (SERD) that serves as a critical benchmark in the field. This comparison is supported by extensive preclinical and clinical data, providing a robust framework for evaluating vepdegestrant's performance.

# **Mechanism of Action: A Tale of Two Degraders**

Vepdegestrant operates through a distinct mechanism of action compared to traditional SERDs like fulvestrant. As a PROTAC, vepdegestrant is a heterobifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of the ER, marking it for degradation by the cell's proteasome machinery.[2][3] This direct harnessing of the ubiquitin-proteasome system results in efficient and robust ER degradation. In contrast, fulvestrant, a SERD, induces a conformational change in the ER that indirectly leads to its degradation.





Click to download full resolution via product page

Vepdegestrant's PROTAC-mediated ER degradation pathway.

# **Preclinical Efficacy**

In preclinical studies, vepdegestrant has demonstrated superior ER degradation and tumor growth inhibition compared to fulvestrant.



| Parameter                      | Vepdegestrant | Fulvestrant | Cell/Animal<br>Model                            | Reference |
|--------------------------------|---------------|-------------|-------------------------------------------------|-----------|
| ER Degradation                 | ≥90%          | -           | Wild-type and<br>mutant ER cell<br>lines        |           |
| Tumor Growth Inhibition (TGI)  | 87%–123%      | 31%–80%     | MCF7 orthotopic xenograft models                | _         |
| Efficacy in<br>Resistant Model | 102% TGI      | -           | ST941/HI/PBR<br>palbociclib-<br>resistant model |           |

# **Experimental Protocols: Preclinical Studies**

- Cell Lines and Xenograft Models: Studies utilized ER+ breast cancer cell lines, such as MCF7, and patient-derived xenograft (PDX) models, including those with ER Y537S mutations, to assess efficacy in both hormone-dependent and independent, as well as treatment-resistant, contexts.
- ER Degradation Assays: The extent of ER degradation was quantified in vitro in breast cancer cell lines, with DC50 values reported to be approximately 1-2 nM for vepdegestrant.
- Tumor Growth Inhibition Studies: In vivo efficacy was evaluated in orthotopic xenograft models, where tumor volume was measured over time in response to treatment with vepdegestrant or fulvestrant.

# **Clinical Efficacy: The VERITAC-2 Trial**

The Phase III VERITAC-2 trial provides the most definitive clinical comparison between vepdegestrant and fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer that has progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.



| Efficacy<br>Endpoint                    | Vepdegestr<br>ant | Fulvestrant | Patient<br>Population     | p-value | Reference |
|-----------------------------------------|-------------------|-------------|---------------------------|---------|-----------|
| Median Progression- Free Survival (PFS) | 5.0 months        | 2.1 months  | ESR1-mutant               | < .001  |           |
| 6-Month PFS<br>Rate                     | 45.2%             | 22.7%       | ESR1-mutant               | -       | •         |
| Clinical<br>Benefit Rate<br>(CBR)       | 42.1%             | 20.2%       | ESR1-mutant               | < .001  |           |
| Objective<br>Response<br>Rate (ORR)     | 18.6%             | 4.0%        | ESR1-mutant               | .001    |           |
| Median PFS<br>(All Patients)            | 3.7 months        | 3.6 months  | Intent-to-<br>Treat (ITT) | .07     |           |

# **Experimental Protocols: VERITAC-2 Trial**





Click to download full resolution via product page

Workflow of the Phase III VERITAC-2 clinical trial.

- Study Design: A global, randomized, open-label Phase III trial.
- Patient Population: The study enrolled patients with ER+/HER2-, HER2-negative advanced breast cancer who had progressed after one line of a CDK4/6 inhibitor plus endocrine therapy and no more than one additional line of endocrine therapy. Patients with prior chemotherapy in the advanced setting or prior fulvestrant were excluded.



- Treatment Arms: Patients were randomized to receive either 200 mg of oral vepdegestrant once daily or 500 mg of intramuscular fulvestrant on days 1 and 15 of the first cycle, and then on day 1 of subsequent cycles.
- Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review in both the ESR1-mutant and the overall intent-to-treat populations. Key secondary endpoints included overall survival, objective response rate, and clinical benefit rate.

# Safety and Tolerability

Vepdegestrant has demonstrated a manageable safety profile. In the VERITAC-2 trial, treatment-emergent adverse events (TEAEs) were mostly grade 1 or 2. The most common TEAEs in the vepdegestrant arm were fatigue, increased ALT and AST, and nausea. Grade ≥3 TEAEs occurred in 23.4% of patients receiving vepdegestrant compared to 17.6% with fulvestrant. Discontinuation due to TEAEs was low, at 2.9% for vepdegestrant.

## Conclusion

The available data strongly suggest that vepdegestrant offers a significant efficacy advantage over fulvestrant, particularly in the clinically challenging population of patients with ESR1-mutant ER+/HER2- advanced breast cancer. Its novel PROTAC mechanism leads to more profound ER degradation, which translates to improved tumor growth inhibition in preclinical models and a statistically significant and clinically meaningful improvement in progression-free survival in the VERITAC-2 trial. While not showing a statistically significant PFS benefit in the overall ITT population of the VERITAC-2 trial, the robust effect in the ESR1-mutant subgroup positions vepdegestrant as a promising future therapy for this patient population. The oral administration of vepdegestrant also offers a convenience advantage over the intramuscular injections of fulvestrant.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Vepdegestrant Wikipedia [en.wikipedia.org]
- 2. Vepdegestrant (ARV-471)\* | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["ER degrader 1" compared to vepdegestrant efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417055#er-degrader-1-compared-to-vepdegestrant-efficacy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com